(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is a structurally complex molecule featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group, a thiazolidine ring, and a 3-bromo-4-methoxyphenyl substituent. The (E)-configuration of the α,β-unsaturated ketone moiety ensures distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S/c1-24-16-6-4-14(11-15(16)21)20-22(8-9-27-20)19(23)7-3-13-2-5-17-18(10-13)26-12-25-17/h2-7,10-11,20H,8-9,12H2,1H3/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKISUHICUAFSDR-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC4=C(C=C3)OCO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a thiazolidin ring, and a bromo-methoxyphenyl substituent. These structural elements contribute to its unique reactivity and biological profile.
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused aromatic system known for diverse biological activities. |
| Thiazolidin Ring | A five-membered heterocyclic structure associated with various pharmacological effects. |
| Bromo-Methoxyphenyl Group | Enhances lipophilicity and may influence interactions with biological targets. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that the benzo[d][1,3]dioxole component may play a crucial role in antimicrobial action .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolidin derivatives. For example, compounds containing thiazolidin rings have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have reported that thiazolidin derivatives can inhibit tumor growth in vivo, showcasing their potential as anticancer agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Intermediate Formation : The thiazolidin ring can undergo nucleophilic attack, forming reactive intermediates that interact with cellular macromolecules.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression or microbial resistance.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of thiazolidin derivatives found that certain compounds exhibited MIC values in the low micromolar range against E. coli and Bacillus subtilis. This suggests a promising therapeutic application for infections caused by these pathogens.
Study 2: Anticancer Potential
In an experimental model using human breast cancer cell lines, a thiazolidin derivative was shown to reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis indicated significant apoptosis induction in treated cells compared to controls.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For example, studies have demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Antibacterial Properties
Compounds containing the benzo[d][1,3]dioxole unit are often associated with antibacterial activity. The thiazolidinone scaffold has been explored for its ability to inhibit bacterial growth, making this compound a candidate for further investigation as a potential antibacterial agent .
Modulation of ABC Transporters
The compound may also serve as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug resistance mechanisms in cancer therapy, and compounds that can influence their activity could enhance the efficacy of existing treatments .
Case Study 1: Anticancer Activity
A study reported that related thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism involved apoptosis induction through ROS generation, suggesting that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one could have similar effects due to its structural analogies .
Case Study 2: Antibacterial Effects
Another investigation focused on the synthesis of thiazolidinone derivatives, which demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity, indicating that the incorporation of the benzo[d][1,3]dioxole moiety could be beneficial for developing new antibacterial agents .
Data Tables
Chemical Reactions Analysis
Formation of the Thiazolidine Ring
The thiazolidine core is synthesized via Hantzsch thiazole cyclization , involving the reaction of a thioamide derivative with phenacyl bromide. For example:
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Reactants : 3-Bromo-4-methoxybenzaldehyde-derived thioamide and phenacyl bromide .
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Conditions : Reflux in ethanol (2–5 hours), catalyzed by DMF or PEG-400 at 40–45°C .
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Mechanism :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethanol, DMF, 40–45°C | 60–75% |
Chalcone (α,β-Unsaturated Ketone) Formation
The propenone bridge is synthesized via Claisen-Schmidt condensation :
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Reactants : Benzo[d] dioxol-5-yl acetophenone and 3-bromo-4-methoxybenzaldehyde .
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Conditions : Microwave irradiation (300 W, 5–10 minutes) with boric acid (20 mol%) as a catalyst .
-
Key Features :
| Method | Catalyst | Time | Yield |
|---|---|---|---|
| Microwave | Boric acid | 5 min | 85% |
| Conventional | NaOH | 2 h | 65% |
Thiazolidine Ring
-
Ring-Opening Reactions :
Bromo-Substituted Aryl Group
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Cross-Coupling Reactions :
α,β-Unsaturated Ketone
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Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon .
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Cycloaddition : Diels-Alder reactions with dienes form six-membered rings .
Biological Activity and Structural Modifications
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Antibacterial Activity : The 3-bromo-4-methoxyphenyl group enhances binding to bacterial enzymes like MurB (IC₅₀ = 0.12 mg/mL) .
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Antioxidant Properties : The benzodioxole moiety scavenges superoxide radicals (IC₅₀ = 6.2 μM) .
| Modi
Comparison with Similar Compounds
Thiazolidinone Derivatives
- (E)-5-{[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one (C₂₈H₃₀BrN₃O₂S₂, MW: 584.59) : This compound shares the bromo-methoxyphenyl and thiazolidinone moieties with the target molecule but incorporates a pyrazole ring and a bulkier 2-ethylhexyl substituent.
Compound 77 (C₂₉H₂₆N₄O₅S, MW: 542.61) :
Features a benzo[d][1,3]dioxol group and thiazol ring but lacks the bromo-methoxy substituent. The cyclopropane-carboxamide linker suggests divergent conformational rigidity compared to the target’s α,β-unsaturated ketone.
Benzothiazol and Pyrazolone Derivatives
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one : The benzothiazol and pyrazolone rings differ electronically from the target’s thiazolidine and benzo[d][1,3]dioxol groups.
Bioactivity Profiles
- Anticancer Potential: Thiazolidinones with bromo-aromatic substituents, like the target compound, may act as ferroptosis inducers (FINs), as highlighted in . Such compounds selectively trigger oxidative cell death in oral squamous cell carcinoma (OSCC) with minimal toxicity to normal cells .
Crystallographic and Physicochemical Properties
- Crystallography : The target compound’s structure would likely be resolved using SHELX programs (e.g., SHELXL for refinement), as these are industry standards for small-molecule crystallography .
- Hydrogen Bonding : The benzo[d][1,3]dioxol group’s oxygen atoms and the thiazolidine nitrogen may form intermolecular hydrogen bonds, analogous to patterns analyzed in .
- Packing Similarity : Mercury CSD’s Materials Module could compare the target’s crystal packing with analogues, identifying conserved motifs like π-π stacking or halogen interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Q & A
Basic Research Questions
Q. How can the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one be optimized for higher yields?
- Methodology : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for cyclization steps), selecting polar aprotic solvents (e.g., DMF or DMSO), and using catalysts like triethylamine for base-mediated reactions. Monitor reaction progress via TLC (silica gel GF254) and purify intermediates via column chromatography (hexane:ethyl acetate gradients). Yield improvements (10–15%) are achievable by adjusting stoichiometry of the thiazolidinone precursor and benzodioxole-containing aldehyde .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology : Use a combination of:
- 1H/13C NMR : Assign peaks for the benzodioxole protons (δ 6.7–7.1 ppm), thiazolidinone carbonyl (δ 170–175 ppm), and (E)-configured α,β-unsaturated ketone (δ 7.3–7.8 ppm for vinyl protons).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases. Use DMSO as a solvent control (<0.1% v/v) .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified benzodioxole (e.g., methyl, nitro groups) or thiazolidinone (e.g., alkyl chain length) moieties.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or TNF-α.
- Data analysis : Correlate IC50 values with electronic (Hammett σ) and steric parameters (Taft’s Es) .
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodology :
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., debrominated products or oxidized thiazolidinone).
- Condition screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and bases (K2CO3 vs. Cs2CO3) in Suzuki-Miyaura couplings.
- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediate species .
Q. What experimental approaches elucidate the compound’s in vivo mechanism of action?
- Methodology :
- Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodent models to determine half-life and bioavailability.
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics.
- Gene expression : Perform RNA-seq on treated vs. untreated tissues to identify dysregulated pathways .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Methodology :
- Assay standardization : Use identical cell lines (ATCC-verified), serum-free conditions, and endpoint measurements (e.g., luminescence vs. fluorescence).
- Metabolite profiling : Identify active metabolites (e.g., demethylated or sulfated derivatives) via UPLC-QTOF-MS.
- Collaborative validation : Share compound samples with independent labs for blinded replication .
Q. What methods are suitable for studying synergistic effects with other therapeutics?
- Methodology :
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in cell viability assays.
- In vivo models : Test efficacy in xenograft mice co-treated with standard chemotherapeutics (e.g., doxorubicin).
- Mechanistic overlap : Assess shared targets via phosphoproteomics or transcriptomics .
Q. How can crystallography data inform hypotheses about the compound’s reactivity?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles to predict sites of electrophilic attack.
- Electrostatic potential maps : Identify electron-deficient regions (e.g., α,β-unsaturated ketone) prone to nucleophilic addition.
- Thermal ellipsoids : Assess conformational flexibility of the thiazolidinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
